molecular formula C22H25NO3 B214616 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B214616
M. Wt: 351.4 g/mol
InChI Key: AEYZZIZNISPVTA-UHFFFAOYSA-N
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Description

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and an isopropylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-isopropylbenzaldehyde with propanal, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium methoxide, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to its indole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-propylindol-2-one

InChI

InChI=1S/C22H25NO3/c1-4-13-23-19-8-6-5-7-18(19)22(26,21(23)25)14-20(24)17-11-9-16(10-12-17)15(2)3/h5-12,15,26H,4,13-14H2,1-3H3

InChI Key

AEYZZIZNISPVTA-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O

Origin of Product

United States

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